molecular formula C9H11NO3 B556112 3-Amino-D-alanine Hydrochloride CAS No. 6018-56-0

3-Amino-D-alanine Hydrochloride

Cat. No.: B556112
CAS No.: 6018-56-0
M. Wt: 140.57 g/mol
InChI Key: OUYCCCASQSFEME-QMMMGPOBSA-N
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Description

3-Amino-D-alanine Hydrochloride is a compound with the molecular formula C3H9ClN2O2 . It is a fluorescent D-amino acid used for labeling peptidoglycans in live bacteria .


Synthesis Analysis

The synthesis of fluorescent D-amino acids, such as this compound, is used for probing peptidoglycan synthesis and bacterial growth . The process involves the use of broad-spectrum racemases (Bsr) which allows the generation of high concentrations of D-amino acids in environments with variable compositions of L-amino acids .


Molecular Structure Analysis

The molecular structure of this compound is represented by the IUPAC name (2 R )-2,3-diaminopropanoic acid;hydrochloride . The InChI representation is InChI=1S/C3H8N2O2.ClH/c4-1-2 (5)3 (6)7;/h2H,1,4-5H2, (H,6,7);1H/t2-;/m1./s1 .

Scientific Research Applications

  • Environmental Applications : β-Alanine and similar amino acids have been studied for their role as natural inhibitors in hydrate formation, particularly in CO2 sequestration. Their environmentally friendly nature and nonvolatility make them advantageous over conventional methods (Sa et al., 2011).

  • Biotechnological Production : β-Alanine has significant industrial importance as a precursor for numerous chemicals in medicine, feed, and food. The depletion of fossil fuels and environmental concerns have heightened interest in its biological production (Wang et al., 2021).

  • Antibacterial Drug Target Research : Alanine racemase, an enzyme catalyzing the conversion of L-alanine to D-alanine, is a target for antibacterial drug development, as it is essential for bacterial cell wall synthesis and absent in humans (Azam & Jayaram, 2015).

  • Cell Wall Synthesis in Microorganisms : D-Alanine plays a crucial role in the cell-wall synthesis of microorganisms, making it a focus for studying bacterial metabolism and potential drug targets (Baddiley & Neuhaus, 1960).

  • Biochemical Synthesis Research : The study of β-Alanine biosynthesis pathways in yeast and its role in coenzyme A (CoA) production has important implications for understanding cellular metabolism (White et al., 2003).

  • Bacterial Growth Probing : The use of fluorescent D-amino acids, including D-alanine derivatives, for probing peptidoglycan synthesis and bacterial growth in situ, offers a novel method for studying bacterial cell wall dynamics (Kuru et al., 2014).

  • Chemical Marker Studies : D-Alanine serves as a chemical marker for determining streptococcal cell wall levels in mammalian tissues, providing a method for studying bacterial infections and interactions with host organisms (Ueda et al., 1989).

  • Chemical Synthesis and Drug Discovery : The synthesis and deracemization of non-natural amino acids, including D,L-3-(2-naphthyl)-alanine, are important for the development of enantiomerically pure compounds in drug discovery (D’Arrigo & Tessaro, 2012).

  • In Vivo Bacterial Sensing : D-Alanine-derived radiotracers have been developed for detecting living bacteria in vivo, exploiting the unique metabolic feature of D-amino acid incorporation into bacterial peptidoglycan (Parker et al., 2020).

  • Sustainable Chemical Production : β-Alanine is used as a building block for sustainable production of chemicals like 3-hydroxypropionic acid in microbial fermentation, demonstrating its role in renewable feedstock conversion (Borodina et al., 2015).

Mechanism of Action

Target of Action

The primary target of 3-Amino-D-alanine Hydrochloride, also known as H-D-DAP-OH HCL, is the peptidoglycan in bacterial cell walls . This compound is a D-amino acid that can be incorporated into the peptidoglycan of diverse bacterial species .

Mode of Action

This compound interacts with its targets by being incorporated into the peptidoglycan of bacterial cell walls . This incorporation allows for the specific and covalent probing of bacterial growth with minimal perturbation .

Biochemical Pathways

The biochemical pathway affected by this compound involves the biosynthesis of peptidoglycans in bacterial cell walls . The compound’s incorporation into the peptidoglycan affects the structure and function of the bacterial cell wall, influencing bacterial growth .

Pharmacokinetics

It is known that the compound can be incorporated into bacterial cell walls, suggesting that it is absorbed and distributed within bacterial cells . The impact of these properties on the compound’s bioavailability is currently unclear.

Result of Action

The result of this compound’s action is the labeling of peptidoglycans in live bacteria without affecting growth rates . This labeling results in strong peripheral and septal labeling of diverse bacterial cell populations .

Action Environment

The action of this compound is influenced by the bacterial environment. The compound is suitable for labeling peptidoglycans in live bacteria, suggesting that it is stable and effective in the bacterial cellular environment . .

Safety and Hazards

When handling 3-Amino-D-alanine Hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

While the future directions specific to 3-Amino-D-alanine Hydrochloride are not explicitly mentioned in the search results, the field of synthetic organic transformations, which includes the study of such compounds, is on the verge of a renaissance due to its greenness, sustainability, atom economy, step economy, and inherent safety .

Biochemical Analysis

Biochemical Properties

3-Amino-D-alanine Hydrochloride interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the production and release of extracellular D-amino acids which regulate diverse cellular processes such as cell wall biogenesis, biofilm integrity, and spore germination . The presence of D-amino acids in the peptide moieties of the PG of bacteria makes the cell wall invulnerable to most proteases designed to cleave between L-amino acids .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to protect tubular epithelial cells from hypoxia-related cell injury and induce proliferation after hypoxia . It inhibits reactive oxygen species (ROS) production and improves mitochondrial membrane potential .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows strong peripheral and septal labeling of diverse bacterial cell populations without affecting growth rates . This suggests that the compound has a stable effect over time, with no significant degradation or long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the biosynthesis pathway of L-aspartate family amino acids, including methionine, threonine, and lysine . It plays a key role in microbial carbon and nitrogen metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely facilitated by its incorporation into the peptidoglycans (PGs) of diverse bacterial species at the sites of PG biosynthesis .

Subcellular Localization

The subcellular localization of this compound is likely associated with the sites of peptidoglycan biosynthesis, allowing specific and covalent probing of bacterial growth with minimal perturbation .

Properties

IUPAC Name

(2R)-2,3-diaminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2.ClH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H/t2-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWCZPYWFRTSDD-HSHFZTNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584958
Record name 3-Amino-D-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6018-56-0
Record name 2,3-Diaminopropionic acid hydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-D-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-2,3-Diaminopropionic Acid Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIAMINOPROPIONIC ACID HYDROCHLORIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5452MGQ13C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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